1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide
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Overview
Description
1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phenyl group, a benzimidazole ring substituted with a trifluoromethyl group, and a methanesulfonamide group. It is widely used in various fields of scientific research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)-1H-benzimidazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through recrystallization using solvents like toluene to obtain a high-purity crystalline form .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The benzimidazole ring provides stability and facilitates binding to biological targets, potentially inhibiting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with two trifluoromethanesulfonyl groups instead of one.
N,N-bis(trifluoromethylsulfonyl)aniline: Another related compound with similar reactivity but different applications.
Uniqueness
1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide is unique due to its combination of a benzimidazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various fields of research .
Biological Activity
1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide is a compound that integrates a phenyl group with a benzimidazole moiety, specifically substituted with a trifluoromethyl group. This unique structure enhances its lipophilicity and biological activity, making it a candidate for various applications in medicinal chemistry. The compound's molecular formula is C15H12F3N3O2S, and its molecular weight is approximately 355.3 g/mol .
Biological Activity Overview
The biological activity of this compound primarily stems from the benzimidazole scaffold, which is known for its diverse pharmacological properties. Compounds containing the benzimidazole structure often exhibit significant biological activities, including:
- Antimicrobial : The benzimidazole derivatives are noted for their antimicrobial properties.
- Anticancer : Many sulfonamide-linked benzimidazole derivatives have shown potential in cancer treatment.
- Antiviral : Certain phenylbenzimidazole compounds have demonstrated antiviral activity.
The trifluoromethyl substitution enhances the compound's bioactivity compared to similar compounds lacking this modification .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymes : The compound may inhibit specific enzymes associated with cancer cell proliferation.
- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity.
- Interaction with Cellular Targets : The lipophilic nature of the compound allows it to interact effectively with cellular membranes and targets within cells, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound.
Cytotoxicity Testing
A study evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the range of 2.38–8.13 µM against cervical and bladder cancer cell lines .
Compound | IC50 (µM) | Cell Line |
---|---|---|
5m | 2.38 | SISO |
5l | 3.77 | RT-112 |
Control | 0.24 | Cisplatin |
This data suggests that the compound has comparable potency to established chemotherapeutics like cisplatin, indicating its potential as an anticancer agent.
Induction of Apoptosis
In another study, the induction of apoptosis was assessed in treated cancer cells. It was found that increasing concentrations of certain benzimidazole derivatives led to a significant rise in both early and late apoptotic cells, highlighting their potential role in cancer therapy .
Concentration (IC50) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|
IC50 | 10.2 | N/A |
2 × IC50 | 17.2 | N/A |
Comparative Analysis with Related Compounds
The following table compares structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(Trifluoromethyl)benzimidazole | Trifluoromethyl-substituted | Antimicrobial |
Benzimidazole sulfonamide derivatives | Sulfonamide linked to benzimidazole | Anticancer |
Phenylbenzimidazole | Phenyl group attached to benzimidazole | Antiviral |
The unique trifluoromethyl substitution in this compound enhances its lipophilicity and potentially improves its bioactivity compared to other similar compounds without this modification .
Properties
Molecular Formula |
C15H12F3N3O2S |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-phenyl-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C15H12F3N3O2S/c16-15(17,18)14-19-12-7-6-11(8-13(12)20-14)21-24(22,23)9-10-4-2-1-3-5-10/h1-8,21H,9H2,(H,19,20) |
InChI Key |
AFJMPPHRLYPGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
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